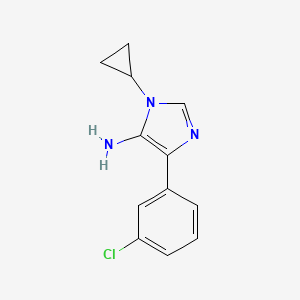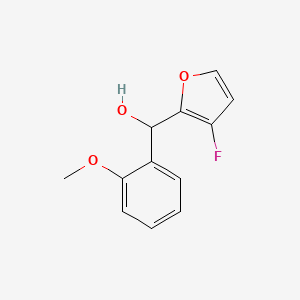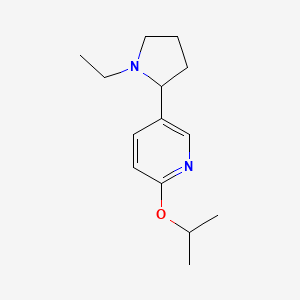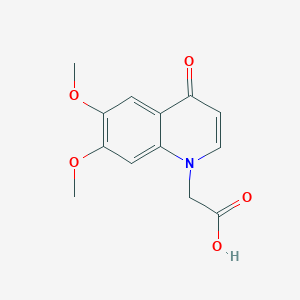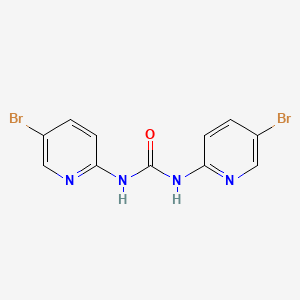
1,3-Bis(5-bromopyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-bromopyridin-2-yl)urea is a chemical compound with the molecular formula C11H8Br2N4O and a molecular weight of 372.02 g/mol . This compound is characterized by the presence of two bromopyridine groups attached to a urea moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(5-bromopyridin-2-yl)urea can be synthesized through a multi-step process involving the reaction of 5-bromopyridine-2-amine with phosgene or triphosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 5-bromopyridine-2-amine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine rings.
Scientific Research Applications
1,3-Bis(5-bromopyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-pyridyl)urea: Similar structure but lacks bromine atoms.
1,3-Bis(4-bromophenyl)urea: Contains bromine atoms but has phenyl groups instead of pyridine rings.
Uniqueness
1,3-Bis(5-bromopyridin-2-yl)urea is unique due to the presence of bromine atoms on the pyridine rings, which can significantly influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H8Br2N4O |
|---|---|
Molecular Weight |
372.02 g/mol |
IUPAC Name |
1,3-bis(5-bromopyridin-2-yl)urea |
InChI |
InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
InChI Key |
YSZWPYUJHMXMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






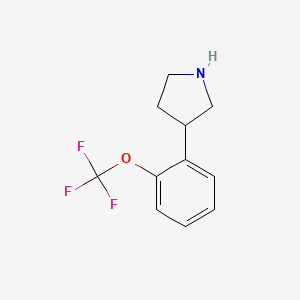
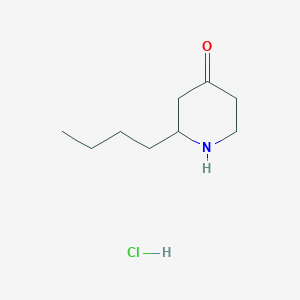
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
